molecular formula C8H17NO7 B6329710 N-Acetyl-D-MannosaMine Monohydrate CAS No. 1071625-31-4

N-Acetyl-D-MannosaMine Monohydrate

Cat. No.: B6329710
CAS No.: 1071625-31-4
M. Wt: 239.22 g/mol
InChI Key: VVQPUTSNIMAJPT-YTMKKKKMSA-N
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Description

N-Acetyl-D-Mannosamine Monohydrate is a hexosamine monosaccharide, which is a naturally occurring compound. This compound plays a crucial role in the biosynthesis of sialic acids, which are terminal monosaccharides of carbohydrate chains attached to glycoproteins and glycolipids .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions to form reduced derivatives.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products:

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-MannosaMine Monohydrate plays a significant role in biochemical reactions. It can be biosynthesized from N-acetyl-D-glucosamine, catalyzed by the enzyme N-acylglucosamine 2-epimerase . Additionally, this compound and uridine 5’-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been used to probe the effect on capsular polysialic acid production in the E. coli K1 strain .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into ManNAc by UDP-GlcNAc 2-epimerase, encoded by the epimerase domain of GNE . ManNAc is then phosphorylated by ManNAc kinase encoded by the kinase domain of GNE .

Temporal Effects in Laboratory Settings

In a study conducted on patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the biosynthesis of N-acetylneuraminic acid (Neu5Ac, sialic acid), a process that occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose .

Transport and Distribution

Transport studies in the E. coli K1 strain have been performed to probe the effect of this compound on capsular polysialic acid production

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. The initiation of sialic acid biosynthesis, which involves this compound, occurs in the cytoplasm

Properties

IUPAC Name

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPUTSNIMAJPT-YTMKKKKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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